![molecular formula C27H46O3 B14472652 3-[4-(Octadecyloxy)phenyl]propanoic acid CAS No. 65686-21-7](/img/structure/B14472652.png)
3-[4-(Octadecyloxy)phenyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(Octadecyloxy)phenyl]propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids. This compound features a long octadecyloxy chain attached to a phenyl group, which is further connected to a propanoic acid moiety. The presence of the long alkyl chain imparts unique physical and chemical properties to the molecule, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Octadecyloxy)phenyl]propanoic acid typically involves the following steps:
Formation of the Octadecyloxybenzene Intermediate: The initial step involves the etherification of phenol with octadecyl bromide in the presence of a base such as potassium carbonate. This reaction yields 4-(Octadecyloxy)benzene.
Friedel-Crafts Acylation: The next step involves the Friedel-Crafts acylation of 4-(Octadecyloxy)benzene with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This step introduces the propanoic acid moiety to the molecule, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
3-[4-(Octadecyloxy)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in substituted aromatic compounds, such as nitro or bromo derivatives.
科学研究应用
3-[4-(Octadecyloxy)phenyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a surfactant in various chemical reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals, lubricants, and coatings due to its unique physicochemical properties.
作用机制
The mechanism of action of 3-[4-(Octadecyloxy)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The long alkyl chain allows the compound to integrate into lipid bilayers, potentially affecting membrane fluidity and signaling pathways. Additionally, the phenylpropanoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
3-Phenylpropanoic Acid: Lacks the long octadecyloxy chain, resulting in different physicochemical properties and applications.
4-Octadecyloxybenzoic Acid: Contains a similar long alkyl chain but differs in the position and nature of the functional groups.
Uniqueness
The uniqueness of 3-[4-(Octadecyloxy)phenyl]propanoic acid lies in its combination of a long hydrophobic alkyl chain with a phenylpropanoic acid moiety. This structure imparts distinct solubility, reactivity, and biological activity, making it valuable in various research and industrial contexts.
属性
CAS 编号 |
65686-21-7 |
|---|---|
分子式 |
C27H46O3 |
分子量 |
418.7 g/mol |
IUPAC 名称 |
3-(4-octadecoxyphenyl)propanoic acid |
InChI |
InChI=1S/C27H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-30-26-21-18-25(19-22-26)20-23-27(28)29/h18-19,21-22H,2-17,20,23-24H2,1H3,(H,28,29) |
InChI 键 |
LHCWQSLUMVIHHL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


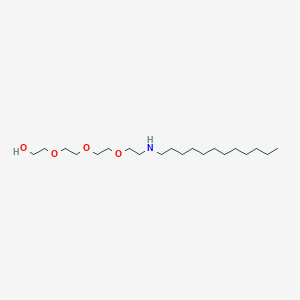


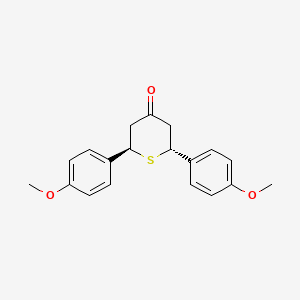

![{1-[(Propan-2-yl)sulfanyl]ethyl}benzene](/img/structure/B14472612.png)
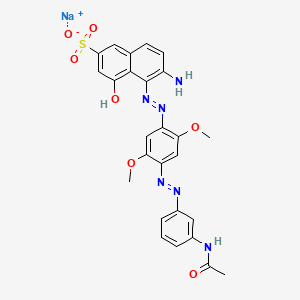
![1-Methyl-2-[(1-octadecylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium](/img/structure/B14472620.png)
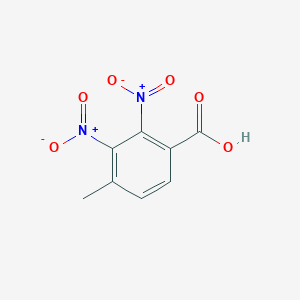
![2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14472635.png)
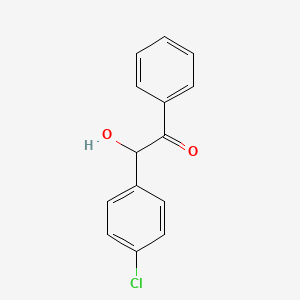
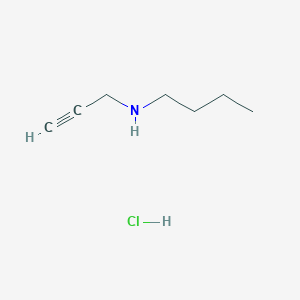
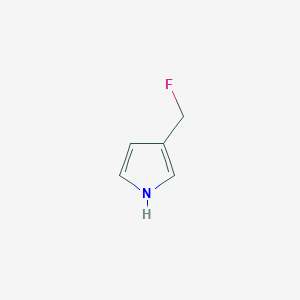
![Bis(4-benzylphenyl) [1,1'-biphenyl]-4-yl phosphite](/img/structure/B14472663.png)
